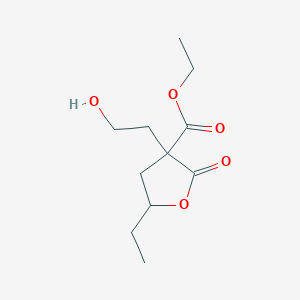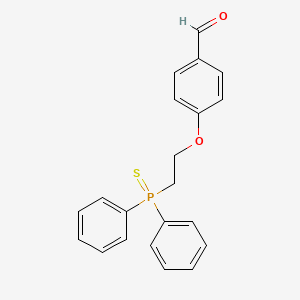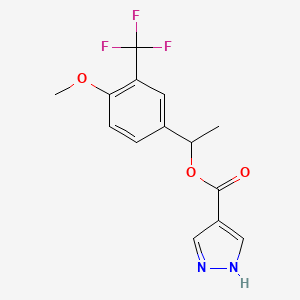
Ethyl 5-ethyl-3-(2-hydroxyethyl)-2-oxotetrahydrofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-ethyl-3-(2-hydroxyethyl)-2-oxotetrahydrofuran-3-carboxylate is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, an ester group, and a hydroxyethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-ethyl-3-(2-hydroxyethyl)-2-oxotetrahydrofuran-3-carboxylate typically involves the reaction of ethyl acetoacetate with ethyl bromoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including esterification, cyclization, and hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-ethyl-3-(2-hydroxyethyl)-2-oxotetrahydrofuran-3-carboxylate can undergo various types of chemical reactions including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and can be carried out under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the ester group can produce an alcohol.
Applications De Recherche Scientifique
Ethyl 5-ethyl-3-(2-hydroxyethyl)-2-oxotetrahydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 5-ethyl-3-(2-hydroxyethyl)-2-oxotetrahydrofuran-3-carboxylate involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, while the ester group can undergo hydrolysis to release active metabolites. The tetrahydrofuran ring provides structural stability and can participate in ring-opening reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 5-ethyl-3-(2-hydroxyethyl)-4-methylthiazolium bromide
- Ethyl 3-(2-hydroxyethyl)-2-oxotetrahydrofuran-3-carboxylate
Uniqueness
Ethyl 5-ethyl-3-(2-hydroxyethyl)-2-oxotetrahydrofuran-3-carboxylate is unique due to its combination of functional groups and ring structure. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.
Propriétés
Formule moléculaire |
C11H18O5 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
ethyl 5-ethyl-3-(2-hydroxyethyl)-2-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C11H18O5/c1-3-8-7-11(5-6-12,10(14)16-8)9(13)15-4-2/h8,12H,3-7H2,1-2H3 |
Clé InChI |
SOQASSLTEFMFEQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(C(=O)O1)(CCO)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine](/img/structure/B12890230.png)



![[1,1'-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine](/img/structure/B12890248.png)
methanone](/img/structure/B12890256.png)

![Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-](/img/structure/B12890266.png)



![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12890284.png)
